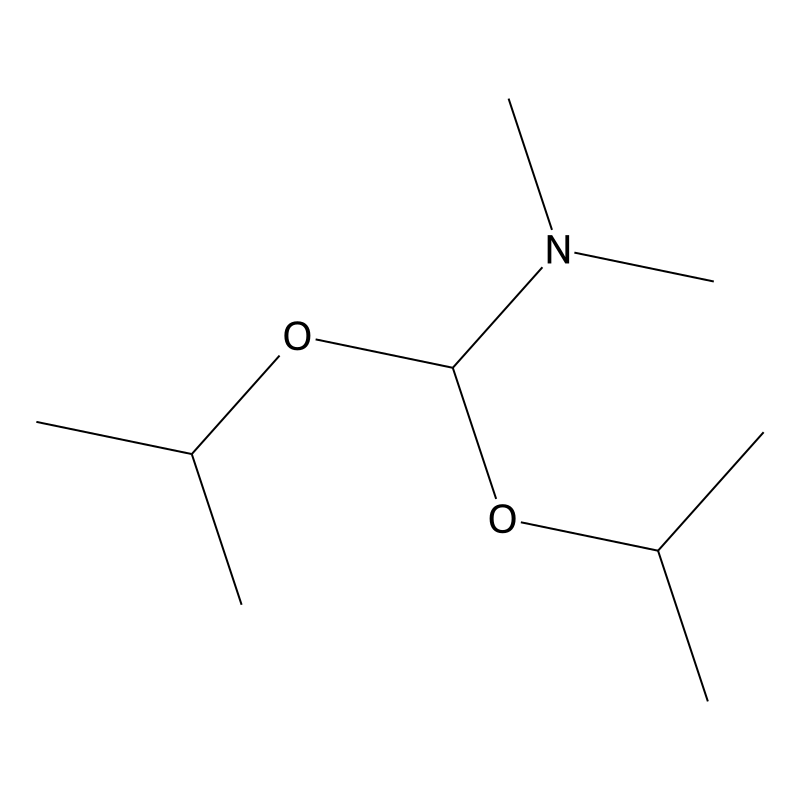N,N-Dimethylformamide diisopropyl acetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field
Application
DMF and its derivatives are used as reactants in a variety of chemical reactions.
Method
The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out.
Results
The results of these reactions are the synthesis of a variety of compounds.
Field
Field
Application
N,N-Dimethylformamide (DMF) and its derivatives are used in a variety of chemical reactions.
Field
Application
N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid.
Results
Field
N,N-Dimethylformamide diisopropyl acetal is a chemical compound with the molecular formula C₉H₂₁NO₂ and a CAS number of 18503-89-4. It appears as a colorless to pale yellow liquid, characterized by low volatility and solubility in most organic solvents. This compound is primarily recognized for its role in organic synthesis and as a solvent in various
DMF-DMA is classified as a hazardous material due to the following properties []:
- Highly Flammable: It has a low flash point, posing a fire risk.
- Acute Toxicity: Inhalation, ingestion, or skin contact can be harmful.
- Eye Damage: Can cause serious eye irritation or damage.
- Skin Irritation: May cause allergic skin reactions.
- Suspected Reproductive Toxicity: May damage the unborn child based on limited evidence.
N,N-Dimethylformamide diisopropyl acetal can be synthesized through a reaction between N,N-dimethylformamide and isopropanol under acidic conditions. The process typically involves the following steps:
- Reagents: Combine N,N-dimethylformamide with isopropanol.
- Catalysis: Use an acid catalyst (such as sulfuric acid) to facilitate the reaction.
- Reaction Conditions: Heat the mixture to promote acetal formation.
- Isolation: After completion, separate the product through distillation or extraction methods.
This method allows for the efficient production of N,N-dimethylformamide diisopropyl acetal with high purity .
N,N-Dimethylformamide diisopropyl acetal finds utility in several applications:
- Solvent: It serves as a solvent in organic synthesis and pharmaceutical preparations due to its ability to dissolve a wide range of compounds.
- Protecting Group: In synthetic organic chemistry, it can act as a protecting group for carbonyl functionalities during multi-step reactions.
- Research Tool: It is used in proteomics research and other biochemical applications where specific solvent properties are required .
N,N-Dimethylformamide diisopropyl acetal shares similarities with other acetals and solvents used in organic synthesis. Here are some comparable compounds:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| N,N-Dimethylformamide | C₃H₇N₃O | 68-12-2 | Widely used solvent with known biological activity |
| Diisopropyl ether | C₆H₁₄O | 108-20-3 | Common solvent; less polar than N,N-dimethylformamide diisopropyl acetal |
| Ethylene glycol dimethyl ether | C₆H₁₄O₂ | 110-71-4 | Used as a solvent; more viscous than N,N-dimethylformamide diisopropyl acetal |
| Acetaldehyde dimethyl acetal | C₅H₁₂O₂ | 105-54-4 | Similar protective properties but different reactivity |
The uniqueness of N,N-dimethylformamide diisopropyl acetal lies in its dual functionality as both a solvent and a protecting group for carbonyl compounds, making it particularly valuable in complex synthetic pathways where selective reactivity is required .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








